molecular formula C24H17ClO5 B12199601 benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12199601
M. Wt: 420.8 g/mol
InChI Key: QKGQMWRBHCFEFF-UUYOSTAYSA-N
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Description

Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with a molecular formula of C24H17ClO5 . This compound features a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. The presence of a chlorobenzylidene group and an acetate ester further adds to its chemical complexity. Benzofuran derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chlorobenzylidene group through a condensation reaction. The final step involves esterification to form the acetate ester. Reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid .

Chemical Reactions Analysis

Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with various molecular targets. The benzofuran core can intercalate with DNA, disrupting the replication process in microbial cells. Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be compared with other benzofuran derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the chlorobenzylidene group and the acetate ester in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H17ClO5

Molecular Weight

420.8 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H17ClO5/c25-18-8-6-16(7-9-18)12-22-24(27)20-11-10-19(13-21(20)30-22)28-15-23(26)29-14-17-4-2-1-3-5-17/h1-13H,14-15H2/b22-12-

InChI Key

QKGQMWRBHCFEFF-UUYOSTAYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3

Origin of Product

United States

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